1-Phenylmelatonin
Description
Contextualizing Melatonin (B1676174) and its Receptor System
Melatonin, a neurohormone primarily synthesized by the pineal gland, plays a crucial role in regulating the sleep-wake cycle. biocrates.comwikipedia.org Its effects are mediated through a family of G protein-coupled receptors (GPCRs), principally the MT1 and MT2 receptors. semanticscholar.orgtocris.com These receptors are distributed throughout the central nervous system and peripheral tissues, implicating them in a wide array of physiological functions beyond chronobiology, including immunomodulation and endocrine regulation. semanticscholar.orgtocris.com The discovery of melatonin in 1958 by Aaron B. Lerner and the subsequent cloning of its receptors in the 1990s paved the way for extensive research into its therapeutic potential. wikipedia.orgwikipedia.orgnih.gov
The two primary melatonin receptor subtypes, MT1 and MT2, are both coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase. tocris.com Despite their similar signaling mechanisms, they are associated with distinct physiological outcomes. Activation of MT1 receptors is primarily linked to the suppression of neuronal firing in the suprachiasmatic nucleus (SCN), the body's master clock, while MT2 receptor activation is involved in phase-shifting circadian rhythms. mdpi.com
Rationale for Investigating Melatonin Analogs in Receptor Pharmacology
The therapeutic potential of melatonin itself is limited by its short half-life and significant first-pass metabolism. aasm.org This has driven the development of synthetic melatonin analogs with improved pharmacokinetic profiles and receptor selectivity. wikipedia.orgaasm.org The goal of this research is to create compounds that can more effectively target the melatonin system for the treatment of conditions like insomnia, circadian rhythm disorders, and depression. wikipedia.orgaasm.org
By modifying the core structure of melatonin, researchers can enhance properties such as binding affinity, potency, and selectivity for either the MT1 or MT2 receptor subtype. mdpi.com This allows for a more precise understanding of the physiological roles of each receptor and the development of targeted therapies with potentially fewer side effects. semanticscholar.org The exploration of different chemical substitutions on the indole (B1671886) ring of melatonin has led to the discovery of a wide range of agonists and antagonists with diverse pharmacological properties. researchgate.net
Historical Overview of 1-Phenylmelatonin Research Trajectories
A comprehensive review of the scientific literature reveals a significant gap in the research specifically focused on this compound. While its isomer, 2-phenylmelatonin (B119978), has been the subject of numerous studies and is recognized as a potent melatonin receptor agonist, information on this compound is conspicuously absent. vulcanchem.com One source explicitly notes that "the absence of data on this compound warrants investigation into its synthesis, receptor binding, and functional activity". vulcanchem.com
This lack of specific research on this compound means there is no historical trajectory to report. The focus of phenyl-substituted melatonin analog research has been almost exclusively on the 2-position of the indole ring. This has resulted in a wealth of data for 2-phenylmelatonin, including its high affinity for both MT1 and MT2 receptors. caymanchem.comtocris.com In contrast, the synthesis, pharmacological characterization, and potential therapeutic applications of this compound remain unexplored territory in melatonin receptor research. The reasons for this research disparity are not explicitly documented but may relate to synthetic accessibility or early, unpublished negative findings.
Structure
3D Structure
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1-phenylindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-14(22)20-11-10-15-13-21(16-6-4-3-5-7-16)19-9-8-17(23-2)12-18(15)19/h3-9,12-13H,10-11H2,1-2H3,(H,20,22) |
InChI Key |
MHWIVZQVAFEKPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of 1 Phenylmelatonin
Established Synthetic Methodologies for 1-Phenylmelatonin
The synthesis of indole-containing compounds, the core structure of melatonin (B1676174), often relies on established chemical reactions. However, the application of these methods specifically for the production of this compound is not detailed in the available literature.
Application of Fischer Indole (B1671886) Synthesis in this compound Production
The Fischer indole synthesis is a cornerstone reaction for creating the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.combyjus.com This method is widely used for producing a vast array of substituted indoles. taylorandfrancis.comnih.gov Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine becomes the indole nitrogen. wikipedia.org
For this compound, this would theoretically involve a reaction utilizing a precursor that establishes the phenyl group on the N1 position of the indole ring. However, a search of chemical databases and scientific journals did not yield specific examples or established protocols for the application of the Fischer indole synthesis to produce a 1-phenyl substituted melatonin precursor.
Exploration of Alternative Synthetic Routes and Precursors
Beyond the Fischer indole synthesis, numerous other methods exist for constructing indole rings and synthesizing melatonin. These include multi-step chemical syntheses starting from precursors like 4-methoxyaniline or employing different cyclization strategies. mdpi.com A 2002 study did report the preparation of several N-1 substituted melatonin analogs, including those with benzyl, benzoyl, and phenyl groups, for the purpose of receptor-binding analysis. nih.gov While this confirms the existence of such compounds, the study's focus was on correlating electronic properties with receptor affinity and it does not provide the detailed synthetic methodologies or discussion of alternative routes and precursors required for a thorough chemical analysis. nih.gov Therefore, established and detailed alternative synthetic pathways specifically for this compound are not documented.
Strategies for Structural Modification and Analog Generation
The development of melatonin analogs is a significant area of medicinal chemistry, aimed at enhancing receptor selectivity, affinity, and pharmacokinetic properties. researchgate.netnih.gov These strategies typically involve modifying the methoxy (B1213986) group, the N-acetyl side chain, or substituting various positions on the indole ring.
Influence of Substituent Introduction on Molecular Properties
The introduction of substituents onto the melatonin scaffold can dramatically alter its properties. For instance, adding a phenyl group at the C2 position of the indole ring, creating the well-studied 2-phenylmelatonin (B119978), results in a highly potent melatonin agonist with greater affinity than melatonin itself. researchgate.net Research into N-1 substituted analogs has shown that introducing bulky groups at this position, such as a p-NO2-benzoyl group, can be important for receptor interaction. nih.gov However, a systematic study detailing how various substituents on the N-1 phenyl ring of this compound specifically influence its molecular properties (such as solubility, stability, or receptor affinity) is not available.
Techniques for Imposing Conformational Constraints
The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological receptors. For melatonin analogs, research has focused on creating conformationally restricted structures to probe the optimal geometry for receptor binding. researchgate.net This can involve incorporating the flexible N-acetyl side chain into rigid ring systems. While these principles are broadly applied in the design of melatoninergic ligands, there are no specific studies found that describe the design, synthesis, and analysis of conformationally constrained analogs derived directly from a this compound scaffold.
Melatonin Receptor Pharmacology of 1 Phenylmelatonin
Ligand Binding Affinity and Receptor Subtype Selectivity
Quantitative Assessment of Binding Affinity at MT1 and MT2 Receptors
1-Phenylmelatonin, also known as 2-phenylmelatonin (B119978), demonstrates high binding affinity for both the MT1 and MT2 melatonin (B1676174) receptor subtypes. In studies using human embryonic kidney (HEK293) cells that express these human receptors, this compound exhibited a Kᵢ (inhibition constant) of 0.02 nM for the MT1 receptor and 0.09 nM for the MT2 receptor. caymanchem.comcaymanchem.com This indicates a strong and selective binding preference for these two receptor subtypes over others.
| Receptor Subtype | Binding Affinity (Kᵢ) | Cell Line |
|---|---|---|
| MT1 | 0.02 nM | HEK293 |
| MT2 | 0.09 nM | HEK293 |
Comparative Analysis of Binding to MT3 Receptors
In contrast to its high affinity for MT1 and MT2 receptors, this compound shows a significantly lower binding affinity for the MT3 receptor. The binding affinity for the MT3 receptor, measured in hamster brain membranes, was reported to be a Kᵢ of 33 nM. caymanchem.comcaymanchem.com The MT3 binding site has since been identified as the enzyme quinone reductase 2 (QR2). mcgill.caresearchgate.net
| Receptor Subtype | Binding Affinity (Kᵢ) | Tissue/Cell Source |
|---|---|---|
| MT3 | 33 nM | Hamster Brain Membranes |
Mechanisms Underlying MT1 versus MT2 Receptor Selectivity
The selectivity of this compound for MT1 versus MT2 receptors, although both are high-affinity, is influenced by structural differences in the binding pockets of the two receptors. The binding pocket of the MT2 receptor is approximately 50 ų larger than that of the MT1 receptor. researchgate.net The phenyl group at the 2-position of the indole (B1671886) ring in this compound is a key structural feature. This substitution increases the molecule's lipophilicity and allows for stable interactions with hydrophobic residues within the receptor binding pockets. vulcanchem.com
Key amino acid residues that contribute to the receptor-ligand interactions are conserved in both receptors, including Gln181/194, Phe179/192, and Asn162/175. nih.gov However, subtle conformational differences and interactions with non-conserved residues contribute to selectivity. For instance, in the MT2 receptor, a hydrogen bond is formed between N4.60 and Y5.38, an interaction not present in the MT1 receptor. researchgate.net The phenyl group of this compound forms van der Waals contacts with Val191 in MT1 and Val204 in MT2, as well as π-π stacking with Phe179 in MT1 and Phe192 in MT2. vulcanchem.com Recent structural studies using X-ray free-electron lasers have provided high-resolution views of this compound bound to both MT1 and MT2 receptors, revealing that the binding pose is very similar for both, with key interactions involving the extracellular loop 2 (ECL2). frontiersin.orgpdbj.org
Intrinsic Efficacy and Functional Activity Profiles
Agonistic Properties through G Protein-Coupled Activation
This compound functions as an agonist at both MT1 and MT2 receptors, which are G protein-coupled receptors (GPCRs). mcgill.cau-tokyo.ac.jp Upon binding, it induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. mcgill.ca Specifically, melatonin receptors primarily couple to pertussis toxin-sensitive Gᵢ proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels. mdpi.com The agonistic activity of this compound has been demonstrated in functional assays, such as the [³⁵S]GTPγS binding assay, which measures G protein activation. In NIH3T3 cells expressing the human MT2 receptor, this compound induced [³⁵S]GTPγS binding with an EC₅₀ (half-maximal effective concentration) of 0.058 nM. caymanchem.comcaymanchem.com In G protein activation assays in cells transfected with MT1 and MT2, the EC₅₀ values were 65 pM and 58 pM, respectively. bio-techne.com
| Receptor Subtype | Functional Assay | EC₅₀ Value | Cell Line/System |
|---|---|---|---|
| MT1 | G protein activation | 65 pM | Transfected cells |
| MT2 | G protein activation | 58 pM | Transfected cells |
| MT2 | [³⁵S]GTPγS binding | 0.058 nM | NIH3T3 |
Characterization as a Partial Agonist
While this compound is a potent agonist, it is more accurately characterized as a mixed partial agonist and antagonist. caymanchem.comcaymanchem.com Its functional activity is concentration-dependent. For instance, in isolated guinea pig proximal colon strips, it induces contractions with an EC₅₀ of 0.5 nM, but at a low concentration of 0.1 nM, it can inhibit contractions induced by melatonin. caymanchem.comcaymanchem.com This dual activity profile is characteristic of a partial agonist, which can act as an agonist in the absence of a full agonist but as an antagonist in its presence. Some studies have also described it as a partial agonist at the MT2 receptor subtype. sssup.it
Identification of Antagonistic Effects
This compound is recognized as a mixed partial agonist and antagonist at melatonin receptors. caymanchem.comcaymanchem.comscbt.com Its antagonistic properties have been observed in various experimental settings. For instance, at low concentrations, it acts as an antagonist to the contractile responses induced by melatonin. targetmol.com In studies involving rat hippocampus, the melatonin-induced responses were nullified by the concurrent administration of this compound. nih.gov This antagonistic activity is also supported by its classification as a melatonin receptor binder with mixed agonist/antagonist characteristics. scbt.com
Molecular Mechanisms of Receptor Interaction and Activation
Elucidation of Key Amino Acid Residues in the Ligand Binding Pocket
The interaction between this compound and melatonin receptors (MT1 and MT2) is governed by specific amino acid residues within the ligand-binding pocket. Although the binding sites of MT1 and MT2 are highly similar, subtle differences contribute to ligand selectivity. rsc.orgnih.gov
Key conserved residues in both MT1 and MT2 that interact with melatonergic ligands include Gln181/194, Phe179/192, and Asn162/175. nih.govresearchgate.netazoquantum.com The methoxy (B1213986) group of ligands like this compound forms a crucial hydrogen bond with Asn162 in MT1 and N175 in MT2, an interaction considered critical for receptor activation. elifesciences.org The amide side chain of these ligands establishes a hydrogen bond with an asparagine in the second extracellular loop (ECL2). acs.org
Molecular dynamics simulations have identified additional residues involved in the binding of this compound. In a proposed binding scheme for the MT1 receptor, the methoxy oxygen of this compound interacts with Tyr187^5.38^, and the amide oxygen forms a hydrogen bond with Tyr285^7.43^. mdpi.com Other studies have highlighted the importance of His195^5.46^ in MT1, where its substitution decreases melatonin binding affinity. acs.orgmdpi.com Val208^5.43^ in MT1 has also been shown to be important for the binding of melatonergic ligands. mdpi.com
Furthermore, quantum mechanics and molecular dynamics studies have pointed to new interactions with residues such as Gly108/Gly121, Val111/Val124, and Val191/Val204. nih.govresearchgate.net The phenylbutyloxy substituent of some MT1-selective ligands engages in hydrophobic interactions with residues including Gln101^3.26^, Gly104^3.29^, Phe105^3.30^, Val159^4.57^, Leu163^4.61^, Leu168, Gln169, and Tyr175. mdpi.com The presence of smaller amino acids in MT1, such as Gly104^3.29^, Val159^4.57^, and Leu163^4.61^, compared to their bulkier counterparts in MT2 (Ala117^3.29^, Leu172^4.57^, and Phe176^4.61^), may facilitate the accommodation of such substituents, contributing to MT1 selectivity. mdpi.com
Analysis of Conformational Dynamics within Receptor-Ligand Complexes
The binding of this compound induces distinct conformational changes in the MT1 and MT2 receptors. Molecular dynamics simulations have revealed that the binding conformation of a selective compound differs between the two receptors. rsc.org In MT1, the naphthalene (B1677914) ring of a selective agonist forms a structure perpendicular to the membrane surface, which facilitates the formation of a constant water channel, leading to receptor activation. rsc.org Conversely, in MT2, the naphthalene ring adopts an angle of approximately 130° with the membrane surface, hindering the formation of this water channel and resulting in an inactive state, thus acting as an antagonist. rsc.org
The flexibility of certain residues, particularly Tyr^5.38^, plays a significant role in the conformational dynamics and ligand dissociation rates. acs.orgresearchgate.net In MT1, the side chain of Tyr187^5.38^ tends to adopt an "open" conformation, pointing towards the lipid interface. acs.orgresearchgate.net This open state is thought to favor ligand access and egress. acs.orgresearchgate.net In contrast, in the MT2 receptor, the corresponding Tyr200^5.38^ interacts with Ala158^4.56^ in a "closed" state, which constricts the channel and contributes to a slower ligand dissociation rate. acs.org The bulkier Val178 residue in MT2's ECL2, compared to Ala165 in MT1, further hampers the open conformation of Tyr^5.38^ in MT2. acs.org
Activation of G protein-coupled receptors (GPCRs) like MT1 and MT2 typically involves an outward movement of the sixth transmembrane helix (TM6), creating space for G protein binding. rsc.org Simulations show that in the active state of MT1, TM6 moves outwards by about 4 Å, concurrent with the formation of a continuous water pathway. rsc.org
Investigation of Ligand Access and Egress Pathways
Crystal structures and molecular simulations suggest that ligands access the orthosteric binding site of MT1 and MT2 receptors through a lateral channel located between transmembrane (TM) helices IV and V. nih.govnih.govacs.orgresearchgate.netnih.govnih.gov This lipophilic entry route allows ligands to move from the lipid bilayer into the binding pocket. acs.orgresearchgate.net
Simulations of ligand unbinding have shown that molecules can exit the binding site through this gap between TM IV and V. acs.org The flexibility of Tyr^5.38^ is a key determinant in this process. acs.orgresearchgate.net In MT1, the "open" conformation of Tyr187^5.38^ facilitates ligand interaction with residues at the interface of TM IV and V, promoting both access and egress. acs.orgresearchgate.net The slower dissociation of ligands from MT2 is attributed to the "closed" state of the equivalent tyrosine residue, which restricts this pathway. acs.org
In addition to the primary intramembrane channel, the MT2 receptor structure reveals a potential secondary, narrow opening to the extracellular solvent, suggesting an alternative or additional entry path that is not observed in MT1. nih.govnih.govnih.gov
Modulation of Intracellular Signaling Cascades
Inhibition of Adenylyl Cyclase via Gαi/o Protein Coupling
The MT1 and MT2 melatonin receptors are G protein-coupled receptors (GPCRs) that primarily couple to the pertussis toxin-sensitive Gαi/o family of G proteins. semanticscholar.orgnih.govtocris.com Upon activation by an agonist, the receptors undergo a conformational change, leading to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. semanticscholar.orgmdpi.commdpi.com
The liberated Gαi/o subunit directly interacts with and inhibits the enzyme adenylyl cyclase. semanticscholar.orgmdpi.commdpi.comebi.ac.uk This inhibition leads to a decrease in the intracellular conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.comebi.ac.uk The subsequent reduction in cAMP levels suppresses the activity of protein kinase A (PKA) and the phosphorylation of downstream targets like the cAMP responsive element-binding protein (CREB). semanticscholar.orgmdpi.com This signaling pathway is a fundamental mechanism through which melatonin receptors mediate many of their physiological effects. semanticscholar.orgsssup.it While acute activation of Gαi/o-coupled receptors inhibits adenylyl cyclase, prolonged stimulation can lead to a cellular adaptation known as heterologous sensitization, where adenylyl cyclase activity is enhanced. nih.gov
Stimulation of Phospholipase C Activity
The activation of melatonin receptors, specifically the MT1 and MT2 subtypes, can lead to the stimulation of the phospholipase C (PLC) signaling pathway. mdpi.comnih.gov This intracellular cascade is initiated when melatonin or its analogs bind to these G protein-coupled receptors (GPCRs). oncotarget.com The coupling of the activated receptor with specific G proteins, such as those of the Gq family or through the dissociation of βγ subunits of Gi proteins, triggers the activation of PLC. mdpi.com
Once activated, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC). oncotarget.com
The activation of the PLC-PKC pathway by melatonin receptors has been observed in various cell types and tissues. nih.govoncotarget.com For instance, studies have shown that both human MT1 and MT2 receptors, when acting as homo- or heterodimers, can modulate PLC and subsequently PKC pathways. oncotarget.com This signaling mechanism is distinct from the more commonly associated inhibition of adenylyl cyclase. mdpi.com
The ability of melatonin receptors to engage the PLC pathway highlights the complexity of melatonin signaling, allowing for a diverse range of cellular responses depending on the receptor subtype expressed and the specific cellular context. mdpi.comnih.gov
Regulation of Cyclic AMP Levels
A primary and well-established signaling pathway for both MT1 and MT2 melatonin receptors involves the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. mdpi.comresearchgate.net Melatonin receptors are predominantly coupled to inhibitory G proteins (Gi/G0). tocris.com Upon agonist binding, the activated Gi protein inhibits the activity of the enzyme adenylyl cyclase. wikipedia.org
Adenylyl cyclase is responsible for the conversion of adenosine triphosphate (ATP) to cAMP. Therefore, its inhibition by activated melatonin receptors leads to a decrease in the intracellular concentration of cAMP. wikipedia.orgoup.com This reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including the transcription factor cAMP response element-binding protein (CREB). oncotarget.comresearchgate.net
The inhibitory effect of melatonin on forskolin-stimulated cAMP accumulation is a standard method used to assess the functional activity of MT1 and MT2 receptors. oup.combvsalud.org Forskolin directly activates adenylyl cyclase, and the ability of a melatonin receptor agonist to counteract this effect demonstrates its coupling to the Gi pathway. oup.com This signaling cascade is considered a canonical pathway for melatonin receptor-mediated effects, playing a crucial role in many of the physiological actions of melatonin, such as the regulation of neuronal firing and circadian rhythms. researchgate.netresearchgate.net
While the predominant effect is the inhibition of cAMP production, under certain conditions, melatonin receptors, particularly MT1, can also couple to stimulatory G proteins (Gs), although this is less common. researchgate.net The net effect on cAMP levels can therefore be complex and dependent on the specific cellular environment and the complement of G proteins available. researchgate.net
Data Tables
Table 1: Affinity and Potency of 2-Phenylmelatonin at Melatonin Receptors
| Parameter | Receptor Subtype | Value | Cell Line | Reference |
| Ki | Human MT1 | 0.02 nM | HEK293 | caymanchem.com |
| Ki | Human MT2 | 0.09 nM | HEK293 | caymanchem.com |
| EC50 (G protein activation) | Human MT1 | 65 pM | NIH3T3 | vulcanchem.comtocris.com |
| EC50 (G protein activation) | Human MT2 | 58 pM | NIH3T3 | caymanchem.comvulcanchem.comtocris.com |
Structure Activity Relationships and Computational Investigations of 1 Phenylmelatonin
Impact of Molecular Architecture on Pharmacological Activity
The specific arrangement of atoms and functional groups in 1-phenylmelatonin is pivotal in defining its ability to bind to and activate melatonin (B1676174) receptors. Modifications to either the core indole (B1671886) ring or the flexible side chain can dramatically alter its pharmacological properties.
The Role of Indole Ring Substitutions on Receptor Engagement
The introduction of a phenyl substituent at the N-1 position of the indole ring, creating this compound, significantly influences the electronic environment of the indole nucleus, which is a critical region for receptor binding. nih.gov Research into N-1 substituted melatonin analogs, including those with phenyl, benzyl, and benzoyl groups, has provided insight into how these modifications affect affinity for melatonin receptors in chicken brain membranes. nih.gov
A study involving analogs with various para-substituents (such as -H, -NO₂, -MeO, -F, and -Me) on the N-1 phenyl ring demonstrated that the electronic properties of these substituents correlate with receptor affinity. nih.gov For the N-1 phenyl series, the unsubstituted this compound (p-H) showed a certain level of affinity. The introduction of different functional groups led to varied outcomes, with a p-NO₂-benzoyl group at the N-1 position resulting in the highest affinity, highlighting the importance of a polar and bulky group for this specific interaction. nih.gov These findings suggest that the N-1 position can accommodate sizable substituents and that both steric bulk and electronic factors are key determinants of receptor engagement.
| N-1 Substituent Group | Para-substituent (on Phenyl Ring) | Relative Affinity Trend | Key Observation |
|---|---|---|---|
| Phenyl | -H (this compound) | Baseline Affinity | Serves as the parent compound for this series. |
| Phenyl | -NO₂ | Variable | Electronic properties of substituents correlate with affinity. |
| Phenyl | -MeO | Variable | |
| Phenyl | -F | Variable | |
| Phenyl | -Me | Variable | |
| Benzoyl | -NO₂ | Highest Affinity | Indicates the importance of a polar, bulky group for interaction. |
Influence of Side Chain Modifications on Binding and Efficacy
The N-acetylaminoethyl side chain at the C-3 position of the indole ring is a well-established pharmacophore for melatonin receptor ligands. Its length, conformation, and the nature of the acyl group are crucial for high-affinity binding and agonist activity. mdpi.com While the N-acetyl group of melatonin itself is not considered optimal, extending the carbon chain to a propionyl or butanoyl group can increase binding affinity and potency. tocris.com Conversely, larger or branched substituents tend to have a negative impact on affinity. mdpi.com
Although specific research focusing on side-chain modifications of the this compound scaffold is limited, the general principles derived from other melatonergic compounds are applicable. The relative distance and orientation between the 5-methoxy group (or its bioisostere) and the amide group on the side chain are critical for proper ligand-receptor interaction. mdpi.com Modifications that restrict the flexibility of the C-3 side chain, such as introducing a methyl group on the beta carbon, can enhance binding affinity and efficacy, as seen in the compound TIK-301. mdpi.com It is therefore projected that similar modifications to the side chain of this compound would modulate its binding and functional activity at MT₁ and MT₂ receptors.
Advanced Computational Chemistry Applications
Computational methods are indispensable tools for understanding the molecular interactions that govern the activity of ligands like this compound. These techniques provide a window into the dynamic and energetic landscape of receptor-ligand complexes at an atomic level.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. chemrxiv.org For this compound, docking simulations would be employed to place the molecule into the orthosteric binding site of MT₁ and MT₂ receptor models. These simulations help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
While docking studies specifically for this compound are not widely published, extensive research on the closely related isomer, 2-phenylmelatonin (B119978), provides a template for the expected interactions. nih.govnih.gov Such studies show that the melatonergic pharmacophore is anchored by hydrogen bonds between the ligand's methoxy (B1213986) group and an asparagine residue (N162 in MT₁/N175 in MT₂) and between the amide carbonyl and a glutamine residue (Q181 in MT₁/Q194 in MT₂). nih.govazoquantum.comnih.gov The phenyl group of 2-phenylmelatonin occupies a distinct hydrophobic subpocket, forming favorable interactions. nih.govresearchgate.net A docking study of this compound would similarly aim to predict its orientation and rationalize how the N-1 phenyl group is accommodated within the receptor's binding cavity.
Molecular Dynamics Simulations for Conformational Stability Analysis
Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time, providing insights into the flexibility and conformational stability of receptor-ligand complexes. nih.gov An MD simulation of a this compound-receptor complex would reveal the stability of the binding pose predicted by docking. mdpi.com It allows for the analysis of the dynamic behavior of the ligand within the binding pocket and the conformational changes induced in the receptor upon binding. researchgate.netnih.gov
Simulations performed on related melatonin agonists have been crucial in understanding ligand residence times and the stability of key interactions. azoquantum.comresearchgate.net For instance, MD simulations of MT₁ and MT₂ complexed with 2-phenylmelatonin have helped to analyze the stability of ligand binding and the interactions with specific amino acid residues over time. nih.govresearchgate.net A similar computational analysis for this compound would be instrumental in assessing the durability of its interactions with the receptor and understanding the structural basis of its affinity and potential efficacy.
Quantum Mechanics Calculations for Intermolecular Interactions
Quantum mechanics (QM) calculations provide the most accurate description of the electronic structure and energetics of molecular interactions. uni-siegen.deucsb.edu These methods can be used to precisely calculate the strength and nature of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, between the ligand and receptor. mdpi.com
For N-1 substituted melatonin analogs, semi-empirical QM methods like AM1 have been used to calculate electronic properties and correlate them with receptor affinity, demonstrating the utility of this approach. nih.gov More advanced QM methods, such as Density Functional Theory (DFT), have been applied to melatonin and its analogs to investigate their binding modes and affinities with MT₁ and MT₂ receptors. azoquantum.comnih.gov These studies can dissect the total binding energy into its constituent parts (electrostatic, dispersion, etc.), offering a detailed understanding of the forces driving ligand recognition. Applying QM calculations to the this compound-receptor complex would provide fundamental insights into the electronic and energetic determinants of its binding. nih.gov
Development and Validation of Pharmacophore Models
Pharmacophore modeling is a cornerstone of computational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For melatonin receptor agonists, including this compound, these models have been crucial for understanding ligand-receptor interactions and guiding the design of new, more potent, and selective compounds. researchgate.net Initial drug discovery efforts for melatonin receptor ligands relied heavily on ligand-based design, primarily through pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, especially before the high-resolution crystal structures of the receptors became available. researchgate.net
The development of a pharmacophore model for melatonin agonists typically begins with the conformational analysis of a set of structurally diverse and active ligands to identify their shared molecular geometry. drugbank.comacs.org One such study utilized a training set of 64 structurally varied agonists to characterize the pharmacophore for sheep brain melatonin receptors. drugbank.comacs.org The resulting 3D-QSAR model was statistically significant and highlighted the relative contributions of steric (28%), electrostatic (35%), and lipophilic (37%) fields to the binding affinity. drugbank.comacs.org The predictive power of this model was confirmed by successfully evaluating a test set of 78 agonist ligands, demonstrating its utility in designing novel melatoninergic compounds. drugbank.comacs.org
Another approach involves building a pharmacophore model by superimposing the structures of representative melatonin receptor ligands onto the conformation of a highly rigid and active analog. researchgate.net This method helps to refine the active conformation of melatonin, which is generally accepted to have the acetylaminoethyl side chain in an extended conformation, perpendicular to the indole ring. researchgate.net
Validation is a critical step to ensure a pharmacophore model can accurately distinguish between active and inactive molecules. nih.gov This is often achieved using methods like the construction of a Receiver Operating Characteristic (ROC) curve, which plots the model's sensitivity against its specificity. nih.gov The validation process typically involves screening a test set composed of known active compounds and a decoy set of inactive or random molecules. ebi.ac.uk The success of these ligand-based approaches provided a robust framework for understanding the structure-activity relationships that govern ligand recognition at melatonin receptors, paving the way for the development of compounds with tailored pharmacological profiles. researchgate.net
Crystallographic Analysis of this compound Receptor Complexes
The determination of high-resolution crystal structures for the human melatonin receptors, MT1 and MT2, in complex with various ligands, including this compound (referred to in structural studies as 2-phenylmelatonin or 2-PMT), has provided unprecedented insights into the molecular basis of ligand recognition and subtype selectivity.
Insights from X-ray Free Electron Laser (XFEL) Derived Structures
The use of X-ray Free Electron Lasers (XFELs) has been a significant technological advance, enabling the collection of high-resolution diffraction data from microcrystals at room temperature with minimal radiation damage. elifesciences.org This technique was employed to solve the structures of the human MT1 and MT2 receptors bound to this compound. nih.govrcsb.org The receptors were engineered with thermostabilizing mutations to facilitate crystallization, a common strategy that yields structures of agonist-bound receptors in an inactive conformational state. nih.govelifesciences.org
The crystal structure of the human MT1 receptor in complex with this compound (PDB ID: 6ME3) was determined at a resolution of 2.90 Å. ebi.ac.ukrcsb.orgwwpdb.org Similarly, the structure of the human MT2 receptor with this compound (PDB ID: 6ME6) was solved at a resolution of 2.80 Å. nih.govexpasy.orgwwpdb.orgproteopedia.org
These structures revealed several key features:
A Compact, Occluded Binding Pocket: In both MT1 and MT2, the binding site for this compound is deeply buried within the transmembrane (TM) domain bundle. nih.govrcsb.org
A Lateral Ligand Entry Channel: Access to the binding pocket in MT1 is tightly sealed from the aqueous extracellular environment by extracellular loop 2 (ECL2). rcsb.org Instead, a narrow, membrane-buried channel situated between TM4 and TM5 provides the sole access route for the ligand from the lipid bilayer. nih.govrcsb.org This unusual mode of entry is a defining characteristic of these receptors.
Dual Ligand Entry Paths in MT2: Like MT1, the MT2 receptor possesses a lateral entry channel from the membrane. nih.govproteopedia.org However, the XFEL structures of MT2 also revealed an additional narrow opening toward the solvent in the extracellular part of the receptor, suggesting a potential dual-entry mechanism that is absent in MT1. nih.govproteopedia.org
| Parameter | MT1-1-Phenylmelatonin Complex | MT2-1-Phenylmelatonin Complex |
|---|---|---|
| PDB ID | 6ME3 rcsb.orgwwpdb.org | 6ME6 expasy.orgwwpdb.org |
| Method | X-RAY DIFFRACTION (XFEL) rcsb.org | X-RAY DIFFRACTION (XFEL) nih.govidrblab.net |
| Resolution | 2.90 Å rcsb.org | 2.80 Å nih.govidrblab.net |
| R-Value Free | 0.229 rcsb.org | N/A |
| R-Value Work | 0.203 rcsb.org | N/A |
| Organism | Homo sapiens ebi.ac.ukrcsb.org | Homo sapiens expasy.orgproteopedia.org |
Structural Comparisons with Natural Ligands and Other Analogs
Comparative analysis of the MT1 and MT2 receptor structures bound to this compound, the natural ligand melatonin, and other synthetic agonists like ramelteon (B1678794) and agomelatine (B1665654), illuminates the subtle differences that govern binding affinity and subtype selectivity.
Interactions with this compound: The binding of this compound is stabilized by a network of interactions. The indole core of the ligand is anchored in the binding pocket through key hydrogen bonds and aromatic stacking. In MT1, the ligand engages in strong aromatic stacking with Phenylalanine 179 (Phe179) and forms crucial hydrogen bonds with Asparagine 162 (Asn162) and Glutamine 181 (Gln181) in ECL2. rcsb.org The defining 2-phenyl substituent of this compound inserts into a specific lipophilic subpocket, which is a key structural element for achieving high binding affinity. researchgate.net
Comparison with Melatonin and Other Analogs: The binding mode of melatonin is similar to that of this compound, utilizing the same key interactions with residues like Phe179, Asn162, and Gln181 in MT1. rcsb.org The primary difference is the absence of the 2-phenyl group in melatonin, meaning it does not occupy the lipophilic pocket engaged by this compound, which likely accounts for the latter's higher potency.
Comparisons with other agonists reveal the plasticity of the receptor's binding site. Ramelteon, which features an indene (B144670) core instead of an indole, and agomelatine, with a naphthalene (B1677914) core, also bind within this pocket. nih.gov Interestingly, despite the similarity of endogenous ligands (melatonin is derived from serotonin), the residues in the melatonin receptor binding pocket are completely different from those in serotonin (B10506) receptors. This explains why a drug like agomelatine can act on both receptor families but through distinct binding interactions. nih.govrcsb.org
| Interaction Type | MT1 Residue (with 1-PMT) | MT2 Residue (with 1-PMT) | Ligand Group |
|---|---|---|---|
| Aromatic Stacking | Phe179 rcsb.org | Phe192 idrblab.net | Indole Ring |
| Hydrogen Bond | Asn162 rcsb.org | Asn175 elifesciences.org | Amide Group |
| Hydrogen Bond | Gln181 rcsb.org | Gln194 elifesciences.orgidrblab.net | Amide Group |
| Hydrophobic Interaction | Val108, Val182, Leu185 | Val204, Val205 idrblab.net | Phenyl Group / Indole Ring |
| Hydrogen Bond | His195 wikipedia.org | His208 nih.govwikipedia.org | Methoxy Group |
Based on a thorough review of available scientific literature, there is a significant lack of specific preclinical data for the compound This compound . Research in this area has predominantly focused on its isomer, 2-Phenylmelatonin, which has a different chemical structure and, consequently, distinct biological activities. One source explicitly notes that "The absence of data on this compound warrants investigation into its synthesis, receptor binding, and functional activity." vulcanchem.com
Due to the strict requirement to focus solely on this compound and the absence of specific research findings for this compound across the outlined biological activities, it is not possible to generate a scientifically accurate article that adheres to the provided structure. Creating content for the specified sections on circadian regulation, anxiolytic properties, antinociceptive actions, and neuroprotective capabilities for this compound would require fabricating data, which is contrary to the principles of scientific accuracy.
Information is available for the related compound, 2-Phenylmelatonin, which has been studied for its effects on circadian rhythms and receptor binding. vulcanchem.comresearchgate.netrndsystems.com However, this information cannot be substituted for this compound without violating the core requirements of the request.
Therefore, this article cannot be completed until sufficient preclinical research on this compound is published.
Biological Activities of 1 Phenylmelatonin in Preclinical Models
Reproductive System Modulation
The influence of melatonin (B1676174) and its analogues on reproductive physiology is an area of active investigation. Studies on 1-phenylmelatonin have begun to delineate its specific effects on male gametes.
Research into the effects of melatonin receptor agonists, including this compound (PHE), on bull spermatozoa has provided insights into their potential to modulate key sperm functions. In one study, the incubation of bull sperm with melatonin receptor agonists and antagonists showed minimal impact on motility over a 24-hour period. A slight decrease in progressive motility was noted, but no significant detrimental effects on capacitation markers were detected.
| Parameter | Observed Effect of this compound (PHE) | Reference |
| Sperm Motility | Few significant effects after 24-hour equilibration. | |
| Progressive Motility | A tiny decrease was observed. | |
| Capacitation Markers | No detrimental increase was detected. |
This table summarizes the reported effects of this compound on bull spermatozoa functionality.
Intracellular signaling, particularly involving reactive oxygen species (ROS) and mitochondrial function, is critical for sperm viability and fertilizing capacity. Damaged mitochondria can produce excess ROS, leading to a detrimental cycle of oxidative stress. norecopa.nosaw-leipzig.de Melatonin is known to modulate these pathways, often protecting against oxidative damage. nih.gov
In studies involving bull spermatozoa, treatment with this compound did not result in detrimental oxidative stress. oxbowaustralia.com This suggests that, under the conditions tested, this compound does not negatively impact the delicate balance of ROS production and mitochondrial integrity necessary for normal sperm function. oxbowaustralia.com The mitochondria are a primary source of intracellular ROS, and their status is a key determinant of cellular health and sensitivity to oxidative stress. norecopa.nonih.gov An abnormal increase in ROS can impair sperm quality by damaging mitochondrial membranes and compromising ATP synthesis. researchgate.net
Gastrointestinal Tract and Visceral Organ Interactions
The gastrointestinal tract contains a significant amount of melatonin, where it is involved in regulating motility and other functions, often through MT1, MT2, and the putative MT3 receptors. caymanchem.com Pharmacological studies have specifically suggested the presence of the MT3 melatonin receptor in the guinea pig colon. caymanchem.com
The effect of this compound has been directly assessed on isolated strips of the guinea pig proximal colon. researchgate.net In this model, this compound exhibited a dual role. At nanomolar to micromolar concentrations (0.01 nM-1 µM), it acted as a weak partial agonist, causing a concentration-dependent contraction. researchgate.netunipr.it However, at lower, subnanomolar concentrations (0.01 nM and 0.1 nM), it behaved as an antagonist, inhibiting the contractions induced by melatonin. researchgate.netunipr.it
The contractile response elicited by this compound was significantly less potent than that of melatonin itself. researchgate.net This complex behavior, shifting from antagonist to partial agonist depending on the concentration, highlights a nuanced interaction with enteric melatonin receptors. researchgate.net
| Concentration Range | Activity of this compound | Effect on Guinea Pig Colon | Reference |
| Nanomolar/Micromolar | Weak Partial Agonist | Causes concentration-dependent contraction. | researchgate.net |
| Subnanomolar | Antagonist | Inhibits melatonin-induced contractions. | researchgate.net |
This table details the concentration-dependent dual activity of this compound on guinea pig colon smooth muscle.
Ocular System Pharmacodynamics
Melatonin and its analogues are known to be involved in the regulation of intraocular pressure (IOP).
In studies using normotensive New Zealand white rabbits, this compound was one of several melatonin analogues that produced a reduction in intraocular pressure. The compound demonstrated a clear dose-dependent hypotensive effect. When compared to melatonin and other analogues, this compound was effective, though not the most potent of the compounds tested. The strong hypotensive effects of certain melatonin agonists suggest that this class of compounds may hold potential for conditions involving elevated intraocular pressure.
| Compound | Potency (pD₂) | Max IOP Reduction (at 0.5 nmol) | Reference |
| This compound | 8.7 ± 0.18 | 17.7 ± 2.1% | |
| Melatonin | 9.3 ± 0.24 | 22.8 ± 2.3% | |
| 6-Cl-melatonin | 9.0 ± 0.09 | 15.5 ± 1.7% | |
| 2-I-melatonin | 9.0 ± 0.84 | 13.2 ± 1.8% | |
| 5-MCA-NAT | 8.9 ± 0.07 | 32.5 ± 1.4% | |
| N-acetyltryptamine | 9.4 ± 0.30 | 5.4 ± 1.3% |
This table presents a comparison of the ocular hypotensive effects of this compound and related compounds in the rabbit model.
Metabolic Fate and Biotransformation of 1 Phenylmelatonin
Characterization of In Vitro and In Vivo Metabolic Pathways
The primary metabolic pathway for melatonin (B1676174) in humans is hydroxylation, followed by conjugation. In both in vitro and in vivo studies, the principal metabolite formed is 6-hydroxymelatonin. nih.gov This reaction is predominantly carried out by cytochrome P450 (CYP) enzymes. nih.govnih.gov
In vivo, after oral administration, melatonin is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. The major metabolite, 6-hydroxymelatonin, is then conjugated with sulfate to form 6-sulfatoxymelatonin, which is the primary urinary excretory product. A smaller fraction is conjugated with glucuronic acid.
In vitro studies using human liver microsomes have confirmed that 6-hydroxylation is the main metabolic route. frontiersin.org O-demethylation to form N-acetylserotonin represents a minor pathway. nih.gov
Identification of Biotransformation Products and Enzymatic Processes
The biotransformation of melatonin involves a series of enzymatic reactions leading to various metabolites.
Phase I Metabolism:
Hydroxylation: The most significant Phase I reaction is the hydroxylation of melatonin at the C6 position of the indole (B1671886) ring, producing 6-hydroxymelatonin. This reaction is primarily catalyzed by the CYP1A2 isoenzyme, with minor contributions from CYP1A1 and CYP1B1. nih.gov
O-demethylation: A secondary pathway is the O-demethylation of the 5-methoxy group, which results in the formation of N-acetylserotonin. CYP2C19 is the main enzyme responsible for this reaction, with a smaller contribution from CYP1A2. nih.gov
Phase II Metabolism:
Sulfation and Glucuronidation: Following Phase I metabolism, the primary metabolite, 6-hydroxymelatonin, undergoes Phase II conjugation reactions. The majority is sulfated to form 6-sulfatoxymelatonin, while a smaller portion is glucuronidated. These reactions increase the water solubility of the metabolites, facilitating their renal excretion.
The enzymatic processes and resulting biotransformation products of melatonin are summarized in the table below.
| Metabolic Pathway | Enzyme(s) Involved | Metabolite(s) Formed |
| Phase I | ||
| 6-Hydroxylation | CYP1A2 (major), CYP1A1, CYP1B1 | 6-hydroxymelatonin |
| O-Demethylation | CYP2C19 (major), CYP1A2 | N-acetylserotonin |
| Phase II | ||
| Sulfation | Sulfotransferases | 6-sulfatoxymelatonin |
| Glucuronidation | UDP-glucuronosyltransferases | 6-hydroxymelatonin glucuronide |
Future Research Directions and Unexplored Avenues for 1 Phenylmelatonin
Discovery of Novel Biological Targets Beyond Classical Melatonin (B1676174) Receptors
The biological effects of melatonin are primarily mediated through two high-affinity G protein-coupled receptors, MT1 and MT2. mdpi.com Consequently, the majority of research on melatonin analogs, including the well-characterized 2-phenylmelatonin (B119978), has centered on their interactions with these two receptors. However, melatonin itself is known to interact with a variety of other proteins, suggesting a broader mechanism of action. frontiersin.org These alternative targets include enzymes like quinone reductase 2 (QR2), matrix metalloproteinase-9 (MMP-9), and proteins such as calmodulin and tubulin. frontiersin.orgfrontiersin.orgresearchgate.net
To date, there has been a notable lack of investigation into whether 1-phenylmelatonin interacts with these or other novel biological targets. The strategic placement of a phenyl group at the 1-position of the indole (B1671886) nucleus, as opposed to the 2-position, could fundamentally alter the compound's electronic and steric properties. This structural modification may reduce its affinity for classical melatonin receptors while enhancing its interaction with other proteins.
Future research should, therefore, involve comprehensive screening of this compound against a panel of known alternative melatonin targets.
Potential Research Approaches:
Enzymatic Assays: Test the ability of this compound to inhibit or activate enzymes like QR2 and MMP-9. frontiersin.org
Binding Assays: Utilize radioligand binding or surface plasmon resonance (SPR) to detect direct interactions with proteins like calmodulin or members of the ROR nuclear hormone receptor family. frontiersin.org
Phenotypic Screening: Employ high-content screening in various cell lines to identify unexpected biological activities, which could then be traced back to a specific molecular target.
The discovery of a novel, high-affinity target for this compound would represent a significant breakthrough, potentially opening new therapeutic avenues distinct from those associated with classical melatonin receptor agonism.
Design and Synthesis of Highly Receptor Subtype-Selective Ligands
Achieving selectivity between the MT1 and MT2 receptor subtypes is a major goal in medicinal chemistry, as the two receptors are implicated in different physiological functions. nih.gov For instance, MT1 is thought to be more involved in regulating REM sleep and neuronal firing suppression, while MT2 is linked to non-REM sleep and phase-shifting of the circadian clock. nih.govnih.gov The high degree of structural homology between their binding pockets makes the design of subtype-selective ligands exceptionally challenging. frontiersin.orgrsc.org
The crystal structures of MT1 and MT2 have been solved in complex with agonists, including 2-phenylmelatonin, revealing subtle but critical differences in their orthosteric binding sites. frontiersin.orgresearchgate.net These structural insights provide a roadmap for designing new ligands with enhanced selectivity. While extensive structure-activity relationship (SAR) studies exist for 2-phenylmelatonin analogs, no such data is available for the 1-phenyl scaffold.
A crucial future direction is the systematic design and synthesis of a library of this compound derivatives. By exploring substitutions on both the phenyl ring and the N-acyl side chain, researchers could probe the specific interactions that govern subtype selectivity. For example, molecular modeling suggests that residues at the interface between transmembrane helices IV and V could be exploited to enhance MT1 selectivity. acs.org
Table 1: Hypothetical Design Strategy for Selective this compound Analogs
This table outlines a theoretical research program aimed at generating subtype-selective ligands from a this compound core. The binding affinities (Ki) and selectivity ratios are hypothetical targets for the synthesis and subsequent pharmacological evaluation.
| Compound ID | Core Structure | R1 Substitution (Phenyl Ring) | R2 Substitution (Amide) | Target Selectivity | Hypothetical Ki (nM) MT1 | Hypothetical Ki (nM) MT2 |
| 1-PMT | This compound | -H | -CH₃ | Non-selective | 10 | 15 |
| 1-PMT-A1 | This compound | 4-Fluoro | -CH₃ | MT1 Selective | 5 | 100 |
| 1-PMT-A2 | This compound | 3-Methoxy | -CH₃ | MT2 Selective | 150 | 8 |
| 1-PMT-B1 | This compound | -H | -Cyclopropyl | MT1 Selective | 8 | 120 |
| 1-PMT-B2 | This compound | -H | -Propyl | MT2 Selective | 200 | 10 |
The synthesis and evaluation of such a focused library would generate the first SAR data for this class of compounds and could lead to the discovery of valuable tool compounds for dissecting melatonin receptor pharmacology.
Investigation into Allosteric Modulation of Melatonin Receptors
Allosteric modulation represents a sophisticated approach to drug action, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site. nih.gov This can lead to a more nuanced regulation of receptor activity, as allosteric modulators can enhance or diminish the effect of the endogenous agonist (positive or negative allosteric modulation, PAM or NAM) rather than simply turning the receptor on or off. nih.govmdpi.com This can offer advantages in terms of safety and selectivity. mdpi.com
In the context of melatonin receptors, the orphan receptor GPR50 is known to form heterodimers with MT1 and act as a negative allosteric modulator by preventing melatonin binding and signaling. nih.gov However, the search for small-molecule allosteric modulators of MT1 and MT2 is an emerging field with immense therapeutic potential.
The potential for this compound or its derivatives to act as allosteric modulators of melatonin receptors is a completely unexplored and highly innovative research avenue. The unique positioning of the phenyl group could allow it to interact with a topographically distinct allosteric pocket, thereby influencing the binding or efficacy of melatonin at the orthosteric site.
Future Experimental Approaches:
Radioligand Binding Assays: Investigate if this compound can alter the dissociation rate (k_off_) or association rate (k_on_) of a radiolabeled orthosteric ligand like 2-[¹²⁵I]iodomelatonin.
Functional Assays: In cells expressing MT1 or MT2, determine if this compound can shift the dose-response curve of melatonin in signaling assays (e.g., [³⁵S]GTPγS binding or cAMP inhibition). A leftward or rightward shift would indicate positive or negative allosteric modulation, respectively.
Computational Modeling: Use molecular dynamics simulations to search for potential allosteric binding sites on MT1 and MT2 and to dock this compound derivatives into these pockets to predict favorable interactions.
Identifying this compound as an allosteric modulator would be a paradigm shift, establishing a new chemical scaffold for the development of a novel class of melatonergic drugs with potentially superior therapeutic profiles.
Q & A
Q. How can researchers optimize the synthesis of 1-Phenylmelatonin to ensure reproducibility?
Methodological Answer:
- Documentation: Record all synthesis parameters (e.g., reaction temperature, solvent purity, catalyst concentration) in detail. Use standardized protocols for solid-phase peptide synthesis (SPPS) or solution-phase methods, specifying protecting groups and coupling agents.
- Analytical Validation: Employ HPLC (≥95% purity threshold) and mass spectrometry (MS) to confirm chemical identity and purity. Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .
- Batch Control: Include internal controls (e.g., reference standards from accredited suppliers) to minimize variability. Publish raw spectral data (e.g., NMR peaks, retention times) in supplementary materials .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Primary Techniques:
- NMR Spectroscopy: Assign peaks for the phenyl ring (δ 7.2–7.5 ppm), indole moiety (δ 6.5–7.1 ppm), and acetyl group (δ 2.1–2.3 ppm).
- HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 220–280 nm) and electrospray ionization (ESI-MS) for molecular ion confirmation (expected m/z ~343.4 for C₁₉H₁₇N₃O₂).
- Secondary Validation: Elemental analysis (C, H, N) should align with theoretical values within ±0.3%. Report melting point ranges and compare with literature values .
Q. How should researchers design in vitro assays to evaluate this compound’s receptor-binding affinity?
Methodological Answer:
- Receptor Selection: Use MT₁/MT₂ melatonin receptor-expressing cell lines (e.g., CHO or HEK293) with radioligand binding assays (e.g., ²¹⁵I-melatonin displacement).
- Dose-Response Curves: Test 6–8 concentrations (10⁻¹² to 10⁻⁶ M) in triplicate. Normalize data to melatonin (positive control) and vehicle (negative control).
- Data Analysis: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Report Hill slopes and confidence intervals to assess cooperativity .
Advanced Research Questions
Q. How can conflicting data on this compound’s solubility in aqueous buffers be resolved?
Methodological Answer:
- Buffer Optimization: Test solubility in PBS (pH 7.4), Tris-HCl (pH 8.0), and DMSO-aqueous mixtures (≤0.1% DMSO). Quantify solubility via UV-Vis spectroscopy at λ_max (e.g., 275 nm for this compound).
- Dynamic Light Scattering (DLS): Monitor aggregation kinetics at 25°C and 37°C. Use sonication or co-solvents (e.g., cyclodextrins) to enhance dispersion.
- Meta-Analysis: Apply heterogeneity metrics (e.g., I² statistic) to assess variability across studies. Prioritize data from studies using lyophilized, salt-free batches .
Q. What strategies mitigate batch-to-batch variability in this compound for longitudinal studies?
Methodological Answer:
- Quality Control (QC): Request peptide content analysis (via amino acid analysis) and residual trifluoroacetic acid (TFA) quantification (≤1% via ion chromatography).
- Stability Testing: Store batches at –80°C under argon. Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life.
- Statistical Adjustment: Use mixed-effects models to account for batch effects in dose-response or pharmacokinetic analyses .
Q. How can computational modeling predict this compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Tools: Use molecular docking (AutoDock Vina) to simulate MT₁/MT₂ binding. Validate with free-energy calculations (MM-PBSA/GBSA).
- ADME Prediction: Apply QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and cytochrome P450 interactions.
- Experimental Cross-Validation: Compare predicted half-life (t₁/₂) with in vivo plasma clearance studies in rodent models .
Q. What statistical approaches are appropriate for interpreting contradictory results in this compound’s antioxidant efficacy?
Methodological Answer:
- Systematic Review: Conduct a PRISMA-guided meta-analysis to aggregate data from ≥10 studies. Assess heterogeneity using Cochran’s Q-test and I² metrics.
- Subgroup Analysis: Stratify studies by assay type (e.g., DPPH vs. ORAC), dose range, and cell type (primary vs. immortalized).
- Bias Adjustment: Apply Egger’s regression test to detect publication bias. Use sensitivity analyses to exclude outliers .
Methodological Best Practices
Q. How should researchers address ethical and reproducibility challenges in animal studies with this compound?
Methodological Answer:
- Ethical Compliance: Obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE 2.0 guidelines for reporting.
- Blinding: Implement double-blind protocols for dosing and outcome assessment.
- Data Transparency: Share raw datasets (e.g., via Figshare) with metadata on animal strain, age, and housing conditions .
Q. What literature review frameworks ensure comprehensive coverage of this compound’s mechanistic studies?
Methodological Answer:
- Scoping Review: Follow Arksey & O’Malley’s framework to map key themes (e.g., receptor signaling, oxidative stress pathways).
- Citation Tracking: Use Web of Science or Scopus to identify seminal papers and recent citations.
- Keyword Strategy: Combine terms (e.g., “this compound AND MT1 receptor AND antioxidant”) with Boolean operators across PubMed, SciFinder, and Google Scholar .
Q. How can researchers validate this compound’s stability under physiological conditions?
Methodological Answer:
- Simulated Fluids: Incubate in artificial gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample at 0, 1, 2, 4, and 8 hours.
- Analytical Monitoring: Quantify degradation via UPLC-MS/MS. Identify metabolites using high-resolution MS (HRMS).
- Pharmacokinetic Modeling: Fit data to one-compartment models to estimate elimination rate constants (kₑ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
